molecular formula C16H14O5 B149884 5,7,4'-Trihydroxy-8-methylflavanone CAS No. 916917-28-7

5,7,4'-Trihydroxy-8-methylflavanone

Cat. No. B149884
CAS RN: 916917-28-7
M. Wt: 286.28 g/mol
InChI Key: GMVYLXBMPRDZDR-UHFFFAOYSA-N
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Description

5,7,4’-Trihydroxy-8-methylflavanone is a flavanone compound . It is also known as 8-Methyl-naringenine . This compound has been isolated from Qualea grandiflora .


Molecular Structure Analysis

The molecular formula of 5,7,4’-Trihydroxy-8-methylflavanone is C16H14O5 . The IUPAC name for this compound is 5,7-dihydroxy-2-(4-hydroxyphenyl)-8-methylchroman-4-one . The InChI code is 1S/C16H14O5/c1-8-11(18)6-12(19)15-13(20)7-14(21-16(8)15)9-2-4-10(17)5-3-9/h2-6,14,17-19H,7H2,1H3 .


Physical And Chemical Properties Analysis

The molecular weight of 5,7,4’-Trihydroxy-8-methylflavanone is 286.28 g/mol . The XLogP3-AA value is 2.8, indicating its lipophilicity . It has 3 hydrogen bond donors and 5 hydrogen bond acceptors . The topological polar surface area is 87 Ų .

Scientific Research Applications

Cancer Research

5,7,4’-Trihydroxy-8-methylflavanone: has been shown to inhibit cell proliferation and induce apoptosis in breast cancer cells. It is also known to inhibit angiogenesis and protein kinase, which are key processes in the development and progression of cancer .

Enzyme Inhibition

This compound has the ability to inhibit topoisomerase I-catalyzed DNA re-ligation, which is a critical step in DNA replication and cell division. This property makes it a potential candidate for the development of anti-cancer drugs .

Antioxidant Studies

Due to its flavonoid structure, 5,7,4’-Trihydroxy-8-methylflavanone is likely to possess antioxidant properties. Antioxidants are important in scientific research for their ability to neutralize free radicals and prevent oxidative stress-related damage.

Drug Discovery

The unique structure and properties of 5,7,4’-Trihydroxy-8-methylflavanone make it a valuable tool in drug discovery. Its bioactive potential can be harnessed for the synthesis of novel therapeutic agents.

Gap Junctional Intercellular Communication

This compound has been found to enhance gap junctional intercellular communication. Gap junctions play a crucial role in maintaining tissue homeostasis and are involved in various physiological processes .

Bioactive Compound Synthesis

5,7,4’-Trihydroxy-8-methylflavanone: can be used in the synthesis of bioactive compounds due to its reactive hydroxyl groups. These compounds can have various applications ranging from pharmaceuticals to nutraceuticals.

properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-8-methyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-8-11(18)6-12(19)15-13(20)7-14(21-16(8)15)9-2-4-10(17)5-3-9/h2-6,14,17-19H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMVYLXBMPRDZDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7,4'-Trihydroxy-8-methylflavanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Where has 5,7,4'-Trihydroxy-8-methylflavanone been identified in nature?

A1: 5,7,4'-Trihydroxy-8-methylflavanone has been isolated from the leaves of two different Rhododendron species: Rhododendron spiciferum [] and Rhododendron capitatum [].

Q2: What potential bioactivity has been observed for 5,7,4'-Trihydroxy-8-methylflavanone?

A2: While 5,7,4'-Trihydroxy-8-methylflavanone itself has not been extensively studied for bioactivity in the provided research, a related compound isolated from Rhododendron spiciferum, namely epicatechin-(2β→O→7,4β→8)-ent-epicatechin, demonstrated the ability to enhance the proliferation of spleen lymphocytes in mice, suggesting potential immunomodulatory activity []. Further research is needed to explore the specific bioactivities of 5,7,4'-Trihydroxy-8-methylflavanone.

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